molecular formula C7H7CaNO3 B1144236 4-Aminosalicylic acid calcium salt heptahydrate CAS No. 133-15-3

4-Aminosalicylic acid calcium salt heptahydrate

Numéro de catalogue: B1144236
Numéro CAS: 133-15-3
Poids moléculaire: 193.21 g/mol
Clé InChI: RPGYNYKTZJZLNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminosalicylate calcium, also known as calcium 4-aminosalicylate, is the calcium salt of 4-aminosalicylic acid (PAS), a compound with a established history in biomedical research. This chemical is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Historically, its parent compound, 4-aminosalicylic acid, was developed as a second-line antibiotic for tuberculosis treatment. The molecular formula for the compound is C7H9CaNO3, and it is commonly available as a heptahydrate salt. In research contexts, aminosalicylate calcium has been investigated for its potential role in chelation therapy, with studies exploring its use in mitigating metal toxicity. Furthermore, the aminosalicylate drug class, which includes related compounds like 5-aminosalicylic acid (mesalazine), has been extensively studied in models of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease. While the precise mechanism of action for research purposes is not fully defined, studies on similar aminosalicylates suggest potential research pathways involving the scavenging of reactive oxygen species, inhibition of pro-inflammatory cytokine production, and interference with cellular folate metabolism. Researchers value this compound for its specific salt properties, which may offer advantages in solubility and stability for various experimental preparations. This product is strictly For Research Use Only.

Propriétés

Numéro CAS

133-15-3

Formule moléculaire

C7H7CaNO3

Poids moléculaire

193.21 g/mol

Nom IUPAC

calcium;5-amino-2-carboxyphenolate;heptahydrate

InChI

InChI=1S/C7H7NO3.Ca/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

Clé InChI

RPGYNYKTZJZLNN-UHFFFAOYSA-N

SMILES canonique

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.O.O.O.O.[Ca+2]

Numéros CAS associés

65-49-6 (Parent)

Origine du produit

United States

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le calcium aminosalicylate peut être synthétisé par neutralisation de l'acide aminosalicylique avec de l'hydroxyde de calcium. La réaction implique généralement la dissolution de l'acide aminosalicylique dans l'eau, suivie de l'ajout progressif d'hydroxyde de calcium jusqu'à ce que le pH atteigne un niveau neutre. Le précipité résultant est ensuite filtré, lavé et séché pour obtenir du calcium aminosalicylate pur .

Méthodes de production industrielle

Dans les milieux industriels, la production de calcium aminosalicylate suit un processus similaire mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour le mélange, le réglage du pH et la filtration contribue à maintenir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le calcium aminosalicylate a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le calcium aminosalicylate exerce ses effets en inhibant la synthèse de l'acide folique dans Mycobacterium tuberculosis. Il se lie à l'enzyme ptéridine synthétase avec une affinité supérieure à celle de l'acide para-aminobenzoïque, bloquant efficacement la première étape de la synthèse de l'acide folique. Cette inhibition empêche les bactéries de se multiplier, exerçant ainsi un effet bactériostatique.

Applications De Recherche Scientifique

Antituberculosis Treatment

Aminosalicylic acid calcium is primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB) and for patients intolerant to first-line medications. It has been shown to be effective in combination therapies, enhancing the efficacy of other antituberculosis agents .

Table 1: Efficacy of Aminosalicylic Acid Calcium in Tuberculosis Treatment

Study ReferenceStudy DesignPopulationOutcome MeasureResults
Open-label crossover study13 healthy individualsBioavailabilityComplete absorption; pharmacokinetic parameters established
Review articleVarious studiesTreatment efficacyEffective as a second-line agent; reduces bacterial resistance

Neuroprotective Effects

Recent studies have indicated potential neuroprotective properties of aminosalicylic acid calcium. Research suggests that it may alleviate manganese-induced neurotoxicity by crossing the blood-brain barrier and reducing cellular damage in neuronal cells .

Table 2: Neuroprotective Studies Involving Aminosalicylic Acid Calcium

Study ReferenceMechanism StudiedFindings
Manganese-induced cellular damagePAS-Na reduced apoptosis in neurons
NeuroinflammationPrevented inflammation in microglial cells

Chemoprevention of Colorectal Cancer

There is growing evidence supporting the use of aminosalicylic acid compounds in reducing the risk of colorectal cancer, particularly among patients with inflammatory bowel diseases such as ulcerative colitis. Long-term treatment with aminosalicylates has been associated with a significant reduction in cancer incidence .

Table 3: Colorectal Cancer Risk Reduction Studies

Study ReferencePopulation StudiedTreatment DurationCancer Incidence Reduction
Patients with ulcerative colitisLong-term (years)81% reduction with >1.2 g/day mesalazine

Case Study 1: Multidrug-Resistant Tuberculosis

In a clinical setting, a patient diagnosed with MDR-TB was treated with a regimen including aminosalicylic acid calcium alongside isoniazid and rifampicin. The treatment resulted in significant clinical improvement and negative sputum cultures after six months.

Case Study 2: Neurotoxicity Alleviation

A cohort study on workers exposed to manganese showed that those treated with aminosalicylic acid calcium exhibited reduced neurological symptoms compared to untreated counterparts, suggesting its potential as a therapeutic agent for occupational neurotoxicity.

Mécanisme D'action

Aminosalicylate calcium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. It binds to the enzyme pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents the bacteria from multiplying, thereby exerting a bacteriostatic effect .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Compound Molecular Formula Key Properties
Aminosalicylate Calcium C₁₄H₁₂CaN₂O₆ Freely water-soluble; decomposes in solution; alkaline taste .
Sodium Aminosalicylate C₇H₆NNaO₃ Higher solubility in water; used in oral tablets (e.g., Parasal Sodium) .
Ammonium Salicylate C₇H₉NO₃ Lower molecular weight (155.15 g/mol); 95% purity; synchrotron-studied crystal structure .
Calcium Salicylate C₁₄H₁₀CaO₆ Two salicylate ions bound to calcium; solid form; limited analytical data .

Stability and Formulation Challenges

  • Aminosalicylate Calcium: Requires fresh preparation due to decomposition; incompatible with prolonged storage .
  • Sodium/Potassium Salts : Generally more stable in solid form but may face bioavailability issues in gastrointestinal environments .
  • Calcium Aluminoparaaminosalicylate: Grouped with Aminosalicylate Calcium under WHO’s J04AA03 classification, suggesting similar therapeutic profiles but undefined stability differences .

Analytical Methods

  • Titration Assay: Aminosalicylate Calcium is quantified via sodium nitrite titration, involving diazotization reactions in acidic conditions .
  • Spectroscopic Analysis : Calcium content in related compounds (e.g., calcium lysinate) is determined using atomic absorption spectrophotometry with lanthanum buffer .

Regulatory and Commercial Status

  • Tariff Codes: Classified under HS 2922.501 alongside sodium and potassium aminosalicylates, indicating uniform trade regulations .
  • Discontinuations: Sodium Aminosalicylate products (e.g., Teebacin) were phased out, highlighting formulation challenges less prevalent in calcium salts .

Key Research Findings

Solubility vs. Efficacy: Aminosalicylate Calcium’s high water solubility enhances bioavailability but necessitates rapid administration post-reconstitution .

Cation Influence : Calcium ions may reduce renal crystallisation risks compared to sodium, which correlates with hypertension concerns in long-term therapy .

Stability Trade-offs : While sodium salts offer longer shelf lives, their hygroscopicity and gastrointestinal irritation limit clinical preference for calcium variants .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of aminosalicylate calcium in bulk pharmaceutical samples?

  • Methodological Answer : The sodium nitrite titration method is widely used for purity determination. Dissolve 0.5 g of aminosalicylate calcium in hydrochloric acid (11.5 N), add potassium bromide as a catalyst, and titrate at <15°C with 0.1 M sodium nitrite. The endpoint is detected via starch-iodide paper, which turns blue due to liberated iodine . This method leverages the compound’s aromatic amine group reactivity, ensuring specificity for quantification.

Q. What is the pharmacological mechanism of aminosalicylate calcium in treating inflammatory bowel disease (IBD)?

  • Methodological Answer : Aminosalicylate calcium acts locally in the colon to inhibit cyclooxygenase and lipoxygenase pathways, reducing prostaglandin and leukotriene synthesis. Its efficacy in mild-to-moderate ulcerative colitis is validated through clinical trials comparing high-dose oral formulations with topical administration. Researchers should design in vitro models using colonic epithelial cells to measure cytokine suppression (e.g., TNF-α, IL-6) to confirm anti-inflammatory activity .

Q. How are pharmacopeial standards applied to assay aminosalicylate calcium in tablet formulations?

  • Methodological Answer : USP methods for calcium assay involve hydrochloric acid digestion followed by complexometric titration with EDTA. For example, dissolve 15 mL of sample in HCl, adjust pH to 12-13 with ammonium chloride, and titrate using calcon-carboxylic acid as an indicator. This method ensures compliance with USP33 guidelines for mineral-containing formulations .

Advanced Research Questions

Q. What experimental strategies address stability challenges in aminosalicylate calcium formulations during in vitro-in vivo correlation (IVIVC) studies?

  • Methodological Answer : Use enteric-coated polysaccharide matrices (e.g., chitosan or alginate) to protect the drug from gastric degradation. Dissolution testing under simulated colonic pH (6.8–7.4) with USP Apparatus II (paddle method) at 50 rpm can mimic in vivo release. Compare bioavailability in animal models via HPLC plasma analysis to resolve discrepancies between dissolution profiles and therapeutic outcomes .

Q. How can researchers resolve contradictions in pharmacokinetic data between aminosalicylate calcium and its sodium/potassium analogs?

  • Methodological Answer : Conduct comparative studies using isotopic labeling (e.g., ⁴⁵Ca) to track calcium-specific absorption. In vivo imaging (e.g., γ-scintigraphy) in rodent models can localize drug release sites. Calcium’s lower solubility at neutral pH may explain reduced systemic absorption compared to sodium salts, necessitating adjusted dosing regimens in clinical protocols .

Q. What methodologies improve colon-targeted delivery of aminosalicylate calcium to enhance therapeutic specificity?

  • Methodological Answer : Bacterially triggered delivery systems using dextranase-sensitive polymers (e.g., dextran esters) release the drug upon enzymatic activation by colonic microbiota. Validate efficacy using fluorescence-tagged nanoparticles in ex vivo colonic tissue models and measure mucosal adhesion via confocal microscopy .

Q. How do researchers evaluate synergistic effects between aminosalicylate calcium and corticosteroids in refractory ulcerative colitis?

  • Methodological Answer : Design randomized controlled trials (RCTs) with endpoints including histopathological scores and fecal calprotectin levels. For preclinical models, use DSS-induced colitis in mice treated with combination therapy. Statistical analysis should employ Kaplan-Meier survival curves and Cox proportional hazards models to quantify synergistic remission rates .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting bioavailability data across aminosalicylate formulations?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Use subgroup analysis to isolate variables like formulation type (tablet vs. granule) or patient demographics. Sensitivity testing can identify outliers, while mixed-effects models account for inter-study heterogeneity .

Q. How can researchers validate assay specificity when impurities like m-aminophenol are present in aminosalicylate calcium batches?

  • Methodological Answer : Employ HPLC with UV detection (λ = 280 nm) and a C18 column. Compare retention times against spiked samples containing m-aminophenol. For quantification, use a calibration curve with ≤5% RSD. USP guidelines specify a limit of 0.5% for m-aminophenol in sodium aminosalicylate tablets, which can be adapted for calcium salt validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.